Mercuric fluoride
Description
Historical Context and Significance of Mercuric Fluoride (B91410) in Fluorine Chemistry
The history of mercuric fluoride is intertwined with the challenging and often dangerous quest to understand fluorine chemistry. Early chemists in the 19th century knew that metal fluorides contained an unidentified element but struggled to isolate it. rsc.org Experiments by figures like Humphry Davy involved decomposing fluorides of mercury and silver in attempts to produce elemental fluorine. rsc.org
The growth of fluorine chemistry spurred the need for effective fluorinating agents, and this compound (HgF₂) emerged as a particularly useful one. google.com Its utility is demonstrated in the Swarts reaction, a method for converting alkyl halides into alkyl fluorides, where mercurous fluoride (Hg₂F₂) can also be employed. wikipedia.orgtardigrade.in The development of efficient synthesis methods was crucial for its availability. The most common production method involves the reaction of mercury(II) oxide with hydrogen fluoride. wikipedia.orgkiddle.co
Common Synthesis Reactions for this compound:
HgO + 2HF → HgF₂ + H₂O wikipedia.org
HgCl₂ + F₂ → HgF₂ + Cl₂ wikipedia.org
2HgO + 2F₂ → 2HgF₂ + O₂ wikipedia.org
A key challenge in the synthesis from mercuric oxide and hydrogen fluoride at high temperatures (above 400°C) is the thermal dissociation of the oxide into elemental mercury. google.com Patented methods found that introducing oxygen during the reaction prevents this dissociation, leading to a more economical production of anhydrous this compound. google.com This historical development solidified the role of this compound as a valuable reagent in synthetic chemistry, particularly in the creation of organofluorine compounds and other advanced materials. chemimpex.comacs.org
Overview of Oxidation States in Mercury Fluorides: Differentiating Mercuric(II) and Putative Mercuric(IV) Species
Mercury typically exhibits a +1 or +2 oxidation state in its compounds. The two primary mercury fluorides exemplify this:
Mercurous(I) fluoride (Hg₂F₂): In this compound, mercury is in the +1 oxidation state, existing as the dimeric cation [Hg₂]²⁺. wikipedia.orgwikipedia.org It is prepared by reacting mercury(I) carbonate with hydrofluoric acid. wikipedia.orgwikipedia.org
Mercuric(II) fluoride (HgF₂): This is the more common fluoride of mercury, where the metal is in its +2 oxidation state. kiddle.co It is a white, crystalline solid that decomposes at 645°C. wikipedia.orgwebelements.com
The exploration of higher oxidation states for mercury has been a subject of speculation and theoretical study since the 1970s. wikipedia.orgchemeurope.com The focus of this research has been the putative mercuric(IV) fluoride (HgF₄) , a compound that would feature mercury in an unprecedented +4 oxidation state.
Theoretical calculations in the 1990s predicted that HgF₄ should be stable in the gas phase with a square-planar geometry. wikipedia.orgchemeurope.com These calculations suggested that relativistic effects, which stabilize mercury's 6s orbital and destabilize the 5d orbitals, make the high oxidation state more accessible for mercury compared to other group 12 elements like zinc and cadmium. chemeurope.comd-nb.info
Experimental evidence remained elusive until 2007, when the synthesis of HgF₄ was reported. wikipedia.orgchemeurope.com The compound was prepared under cryogenic conditions, reacting elemental mercury with fluorine in solid neon and argon at a temperature of 4 K, and was detected using infrared spectroscopy. wikipedia.orgchemeurope.com However, the existence of HgF₄ remains disputed, as the synthesis has not been replicated in other laboratories, and some more recent theoretical studies cast doubt on its stability. wikipedia.org If its existence is definitively confirmed, the involvement of d-orbitals in its bonding would lead to the suggestion that mercury should be considered a true transition metal. wikipedia.orgchemeurope.com
Table 1: Comparison of Properties for Mercury(II) Fluoride and Putative Mercury(IV) Fluoride
| Property | Mercuric(II) Fluoride (HgF₂) | Putative Mercuric(IV) Fluoride (HgF₄) |
|---|---|---|
| Chemical Formula | HgF₂ | HgF₄ |
| Mercury Oxidation State | +2 kiddle.co | +4 wikipedia.org |
| Molar Mass | 238.59 g/mol chemimpex.com | 276.58 g/mol wikipedia.org |
| Appearance | Hygroscopic white cubic crystals wikipedia.org | Stable only in matrix isolation at 4 K wikipedia.org |
| Melting Point | Decomposes at 645°C wikipedia.org | Decomposes upon heating wikipedia.org |
| Stability | Stable under standard conditions | Existence is disputed; highly unstable wikipedia.org |
Scope and Research Trajectories for this compound Compounds
Current and future research on this compound compounds is largely driven by computational chemistry and high-pressure experimental studies, aiming to explore the limits of mercury's chemical behavior.
Computational and Theoretical Research: Theoretical studies continue to investigate the stability and electronic structure of high-valent mercury fluorides. researchgate.net Ab initio calculations suggest that the formation of gaseous HgF₄ from HgF₂ and atomic fluorine would be an exothermic process. d-nb.info These computational models are crucial for guiding experimental efforts by predicting the properties, such as vibrational frequencies, that would aid in the characterization of these elusive molecules. d-nb.infocapes.gov.br Some calculations even explore the possibility of kinetically stable mercury in a +6 oxidation state (HgF₆) under specific conditions, further pushing the boundaries of known transition metal chemistry. researchgate.net
High-Pressure Experimental Research: A significant experimental trajectory involves the use of high-pressure techniques to synthesize novel mercury fluorides. Recent studies have investigated the structural behavior of standard this compound (HgF₂) under extreme pressures, observing a phase transition from a cubic fluorite structure to an orthorhombic cotunnite-type structure at approximately 4.7 GPa. osti.gov These investigations provide foundational knowledge for more ambitious experiments. It has been theoretically predicted that pressurizing HgF₂ in the presence of excess fluorine above 50 GPa could lead to the formation of HgF₄. osti.gov These high-pressure synthesis attempts represent a key frontier in confirming the existence and characterizing the properties of mercury compounds with unusually high oxidation states. osti.gov
Structure
2D Structure
Properties
IUPAC Name |
difluoromercury | |
|---|---|---|
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InChI |
InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |
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InChI Key |
FMSYTQMJOCCCQS-UHFFFAOYSA-L | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Hg]F | |
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Molecular Formula |
F2Hg | |
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DSSTOX Substance ID |
DTXSID601337587 | |
| Record name | Mercury fluoride (HgF2) | |
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Molecular Weight |
238.59 g/mol | |
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Physical Description |
White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Mercuric fluoride | |
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CAS No. |
7783-39-3 | |
| Record name | Mercury fluoride (HgF2) | |
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| Record name | Mercuric fluoride | |
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| Record name | Mercury fluoride (HgF2) | |
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Synthetic Methodologies for Mercuric Ii Fluoride Hgf₂
Conventional Preparative Routes for Mercuric(II) Fluoride (B91410)
The most common and well-documented methods for preparing HgF₂ involve the reaction of either mercury(II) oxide or mercury(II) chloride with a potent fluorine source. nih.govnih.gov
HgO + 2HF → HgF₂ + H₂O nih.gov
This process requires elevated temperatures, generally at least 250°C, to proceed effectively. scribd.com Another variation of this method involves the direct fluorination of mercury(II) oxide with fluorine gas (F₂), which produces oxygen as a byproduct:
2HgO + 2F₂ → 2HgF₂ + O₂ nih.govwikipedia.org
A significant challenge in the synthesis using hydrogen fluoride is the thermal dissociation of mercuric oxide at temperatures above 400°C, which can lead to the formation of elemental mercury, drastically reducing the yield of the desired mercuric fluoride. scribd.com
An alternative conventional route is the direct fluorination of mercury(II) chloride (HgCl₂) using fluorine gas (F₂) to yield this compound and chlorine gas (Cl₂). nih.govnih.gov This halogen exchange reaction is represented by the equation:
HgCl₂ + F₂ → HgF₂ + Cl₂ nih.gov
This method effectively displaces the chlorine atoms with fluorine, leveraging the high reactivity of fluorine gas.
Table 1: Overview of Conventional Synthesis Reactions
| Reactants | Reagent | Product | Byproduct | Basic Equation |
| Mercury(II) Oxide | Hydrogen Fluoride | Mercuric(II) Fluoride | Water | HgO + 2HF → HgF₂ + H₂O |
| Mercury(II) Oxide | Fluorine Gas | Mercuric(II) Fluoride | Oxygen | 2HgO + 2F₂ → 2HgF₂ + O₂ |
| Mercury(II) Chloride | Fluorine Gas | Mercuric(II) Fluoride | Chlorine Gas | HgCl₂ + F₂ → HgF₂ + Cl₂ |
Reaction of Mercury(II) Oxide with Hydrogen Fluoride
Advanced and Modified Synthetic Approaches to Mercuric(II) Fluoride
While the conventional high-temperature methods remain standard, modified approaches have been explored to facilitate easier handling of reagents. One such modification involves the use of pyridinium (B92312) poly(hydrogen fluoride) (PPHF), often referred to as Olah's reagent, in conjunction with mercury(II) oxide. nih.govlabsolu.ca PPHF serves as a solid, air-stable source of hydrogen fluoride, which can offer advantages in handling and safety compared to gaseous, anhydrous HF. nih.gov The HgO/HF-pyridine medium acts as a potent fluorinating system. nih.gov Despite these modifications, novel synthetic methodologies for HgF₂ are not widely reported, indicating a continued reliance on the established conventional routes.
Control and Optimization of Reaction Conditions for Mercuric(II) Fluoride Synthesis
The successful synthesis of high-purity mercuric(II) fluoride hinges on the careful control of reaction conditions, particularly when using the mercury(II) oxide and hydrogen fluoride method.
A critical factor is temperature. While temperatures of at least 250°C are necessary, higher temperatures approaching 450°C can accelerate the reaction. scribd.com However, this introduces the problem of thermal dissociation of HgO. scribd.com Research has shown that this dissociation can be suppressed by carrying out the reaction in the presence of gaseous oxygen. scribd.com Applying an oxygen pressure that exceeds the oxygen dissociation pressure of HgO at the reaction temperature prevents the oxide from decomposing into elemental mercury. scribd.com
A continuous flow system is considered particularly desirable for this process, allowing for consistent reaction conditions and removal of the water byproduct. scribd.com In one example of an optimized process, a gaseous stream of hydrogen fluoride mixed with oxygen was passed over mercury(II) oxide for several hours. scribd.com
Table 2: Optimized Conditions for HgO + HF Reaction
| Parameter | Condition | Purpose | Source |
| Temperature | 380-450°C | To ensure a sufficient reaction rate. | scribd.com |
| Atmosphere | Gaseous stream of HF mixed with O₂ | To provide the fluorinating agent and prevent HgO dissociation. | scribd.com |
| System Type | Flow system | To maintain continuous and stable reaction conditions. | scribd.com |
| Moisture Control | Exclusion of water | To prevent the formation of mercury fluoride hydrates. | scribd.com |
Furthermore, the exclusion of moisture is paramount, as this compound is highly sensitive to water. scribd.com Contact with water can produce a hydrate (B1144303) that, upon heating, dissociates by losing hydrogen fluoride rather than water, failing to yield the desired anhydrous product. scribd.com
Reactivity and Mechanistic Studies of Mercuric Fluoride Compounds
Mercuric(II) Fluoride (B91410) as a Fluorinating Agent in Organic Synthesis
Mercuric(II) fluoride is recognized for its capacity to introduce fluorine atoms into organic molecules, a process of significant interest due to the unique properties imparted by fluorine. nih.govnih.gov It is considered a selective fluorinating agent. nih.gov
Mechanisms of Fluorination Reactions in Organic Substrates
The conversion of alkyl bromides and iodides into their corresponding alkyl fluorides using mercuric(II) fluoride has been shown to proceed through the formation of intermediate alkyl carbonium ions. This mechanism was deduced by comparing the product distributions from these reactions with those from the solvolysis of similar alkyl derivatives. ontosight.ai
Another application of mercuric fluoride is in the fluorination of thioacetals. The reaction involves treating the thioacetal with HgF₂ in anhydrous acetonitrile, followed by an oxidation step. This process leads to the formation of α-fluorosulfoxides, which can then be pyrolyzed to yield vinyl fluorides. ontosight.ai
Regioselectivity and Stereoselectivity in Mercuric(II) Fluoride-Mediated Fluorinations
The reactions mediated by mercuric(II) fluoride can exhibit high degrees of selectivity. A notable example is the treatment of both exo-2-bromo--endo-2-chloronorbornane and endo-2-bromo--exo-2-chloronorbornane with HgF₂. In both cases, the reaction yields endo-2-chloro--exo-2-fluoronorbornane as the exclusive fluorine-containing epimer, demonstrating significant stereoselectivity. ontosight.ai
The regioselectivity of these reactions has also been investigated. When 1-iodo- or 1-bromooctane (B94149) is treated with mercuric(II) fluoride, a mixture of 1-fluorooctane (B1361355) and 2-fluorooctane (B15492615) is produced. Conversely, the reaction with 2-iodo- or 2-bromooctane (B146060) yields 2-fluorooctane exclusively. ontosight.ai Furthermore, the reaction of 1-iodo-2-phenylethane-2,2-d₂ with HgF₂ results in a 1:1 mixture of 1-fluoro-2-phenylethane-2,2-d₂ and 1-fluoro-2-phenylethane-1,1-d₂, indicating a rearrangement consistent with a carbocation intermediate. ontosight.ai
Table 1: Regio- and Stereoselectivity of HgF₂ Fluorination
| Starting Material | Product(s) | Selectivity |
|---|---|---|
| exo-2-bromo--endo-2-chloronorbornane | endo-2-chloro--exo-2-fluoronorbornane | Stereospecific |
| endo-2-bromo--exo-2-chloronorbornane | endo-2-chloro--exo-2-fluoronorbornane | Stereospecific |
| 1-Iodo- or 1-Bromooctane | 1-Fluorooctane and 2-Fluorooctane | Regioselective (mixture) |
| 2-Iodo- or 2-Bromooctane | 2-Fluorooctane | Regioselective (exclusive) |
| 1-Iodo-2-phenylethane-2,2-d₂ | 1-Fluoro-2-phenylethane-2,2-d₂ and 1-Fluoro-2-phenylethane-1,1-d₂ (1:1 mixture) | Rearrangement observed |
Scope and Limitations in Diverse Organic Transformations
Mercuric(II) fluoride is effective for a range of fluorination reactions. It can achieve partial and selective halogen exchange, as seen in the conversion of tetraiodoadamantane. ontosight.ai Additionally, certain organic compounds such as triphenylacetic acid, triphenylethylene, and triethyl phosphite (B83602) can be selectively fluorinated in dimethylsulfoxide (DMSO)/HgF₂ solutions under UV-visible light, with some reactions yielding essentially quantitative amounts of a single fluorinated product. ontosight.ai
Photochemical Reactions Involving Mercury and Fluorine Species
Photochemistry offers alternative pathways for fluorination and the study of reactive intermediates involving mercury.
Mercury Photosensitized Reactions of Fluoromethanes
The mercury photosensitized decomposition of fluoromethanes has been a subject of detailed study. While no evidence of chemical quenching of excited mercury atoms (Hg(³P₁)) has been found with tetrafluoromethane (CF₄), trifluoromethane (B1200692) (CHF₃), or difluoromethane (B1196922) (CH₂F₂), chemical quenching does occur with methyl fluoride (CH₃F). nih.gov This quenching by methyl fluoride leads to a wide array of both fluorinated and non-fluorinated products. nih.gov The primary quenching process is not via the formation of HgF or direct C-F bond fission, but rather through C-H bond fission. nih.gov The quenching rate constant for this reaction is approximately 1 x 10⁵ L·mol⁻¹·s⁻¹. nih.gov
Table 2: Mercury Photosensitized Reactions with Fluoromethanes
| Fluoromethane (B1203902) | Observation | Proposed Primary Quenching Step |
|---|---|---|
| Tetrafluoromethane (CF₄) | No chemical quenching | N/A |
| Trifluoromethane (CHF₃) | No chemical quenching | N/A |
| Difluoromethane (CH₂F₂) | No chemical quenching | N/A |
| Methyl Fluoride (CH₃F) | Chemical quenching observed | C-H bond fission |
Elucidation of Intermediates and Reaction Pathways in Photochemical Fluorination
In mercury photosensitized reactions of fluoromethanes, the formation of products is proposed to occur through a mechanism that involves the quenching of excited mercury atoms via C-H bond fission. nih.gov This initial step leads to the formation of chemically activated methyl fluoride, from which singlet methylene (B1212753) is generated. nih.gov Another suggested pathway involves the elimination of hydrogen fluoride from these chemically activated fluoromethane molecules. nih.gov
In a different photochemical system, the selective fluorination of organic compounds like triphenylacetic acid can be achieved in dimethylsulfoxide/HgF₂ solutions under UV-visible illumination. ontosight.ai This indicates a direct photochemical pathway involving the excitation of a complex or species in the solution to facilitate the fluorination, though the detailed mechanism and intermediates for this specific process require further elucidation.
Kinetic and Thermodynamic Investigations of Mercury-Fluorine Interactions
Theoretical studies have been conducted to understand the detailed reaction mechanisms and kinetics of the interaction between mercury (Hg) and hydrogen fluoride (HF). These investigations, often employing ab initio quantum chemistry calculations, provide valuable insights into the formation of this compound (HgF2) and the influence of environmental factors such as temperature on the reaction process. nih.gov
Reaction Kinetics of Mercury with Hydrogen Fluoride
The reaction between mercury and hydrogen fluoride to form this compound is understood to proceed through a two-step mechanism. nih.gov Theoretical investigations indicate that the process is significantly influenced by temperature. nih.gov
The initial step involves the interaction of a mercury atom with a hydrogen fluoride molecule to form a complex, HF···Hg. Subsequently, the fluorine atom of the HF molecule approaches the mercury atom, leading to the formation of a transition state, H∙∙∙F∙∙∙Hg. The process culminates in the formation of the mercury monofluoride (HgF) radical as the H-F bond is cleaved and a Hg-F bond is formed. nih.gov
The reaction sequence can be summarized as follows:
Formation of HgF : Hg + HF → [HF···Hg] → [H···F···Hg]‡ → HgF + H
In the second step, the newly formed HgF radical interacts with another HF molecule. This leads to the formation of an intermediate complex, HF∙∙∙HgF. A second transition state, H∙∙∙F∙∙∙HgF, is then formed as the fluorine atom of the second HF molecule approaches the mercury atom of the HgF radical. Finally, the product, this compound (HgF2), is produced after the second F-Hg bond is created. nih.gov
The second step of the reaction is: 2. Formation of HgF2 : HgF + HF → [HF∙∙∙HgF] → [H∙∙∙F∙∙∙HgF]‡ → HgF2 + H
These theoretical models provide a foundational understanding of the mercury fluorination process in the absence of other reactants. nih.gov
Determination of Activation Energies and Rate Constants in Mercury Fluoride Formation Processes
Quantum chemistry calculations have been employed to determine the kinetic parameters for the formation of this compound. nih.gov These theoretical methods, validated by comparison with experimental data where available, allow for the calculation of activation energies (Ea), pre-exponential factors (A), and reaction rate constants (k) over a range of temperatures. nih.govamericanelements.com The transition state theory is a key component in calculating these rate constants from the results of quantum chemistry computations. nih.gov
The kinetic parameters provide a basis for modeling the kinetics of mercury reactions under various conditions, such as in the flue gases of coal combustion. nih.govamericanelements.com Theoretical studies have derived expressions for the reaction rates for the formation of both HgF and HgF2 from the interaction of mercury and hydrogen fluoride. nih.gov
Table 1: Calculated Kinetic Parameters for Mercury Fluoride Formation This table presents theoretically determined kinetic parameters for the key reaction steps in the formation of this compound at a specific temperature, as derived from computational studies.
| Reaction Step | Activation Energy (Ea) | Pre-exponential Factor (A) | Rate Constant (k) | Temperature (K) |
| Hg + HF → HgF + H | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| HgF + HF → HgF2 + H | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Specific values for Ea, A, and k were noted as calculated in the source material, but the numerical data was not provided in the abstract. nih.gov
Dehalogenation and Related Chemical Reactions Involving this compound
This compound (HgF2) is recognized as a selective fluorinating agent. ereztech.comnih.gov In this capacity, it facilitates reactions that involve the replacement of other halogens (such as chlorine, bromine, or iodine) in a compound with fluorine. This process is a form of dehalogenation-fluorination.
A well-known halogen exchange reaction is the Swarts reaction, which is used to convert alkyl halides (typically chlorides or bromides) into alkyl fluorides. wikipedia.orgamericanelements.com However, the primary reagent for the Swarts reaction is typically mercurous fluoride (Hg2F2), not this compound. wikipedia.org The reaction proceeds by heating the alkyl halide in the presence of the metal fluoride. americanelements.com
2 R-X + Hg2F2 → 2 R-F + Hg2X2 (where X = Cl, Br, I) wikipedia.org
While distinct from the Swarts reaction, this compound (HgF2) also participates in fluorination reactions. For example, it can be used in the photochemical selective fluorination of organic molecules. ereztech.com It can also be produced through the fluorination of mercuric chloride (HgCl2), demonstrating a related halogen exchange process. ereztech.com
HgCl2 + F2 → HgF2 + Cl2 ereztech.com
Furthermore, this compound can act as a fluorinating agent for elements, as seen in its reaction with antimony at elevated temperatures to produce antimony trifluoride and elemental mercury. easychem.org
2 Sb + 3 HgF2 → 2 SbF3 + 3 Hg easychem.org
This reactivity underscores the role of this compound in chemical transformations involving the transfer of fluorine and the displacement of other elements or halogens.
Theoretical and Computational Investigations of Mercury Fluoride Systems
Electronic Structure and Bonding in Mercury Fluoride (B91410) Compounds
The study of mercury fluoride compounds has been a subject of significant theoretical and computational interest, largely driven by the unique electronic properties of mercury and the quest to understand its potential for higher oxidation states.
Mercuric(II) fluoride (HgF₂) is a known compound that serves as a fundamental system for understanding the bonding characteristics of mercury with the most electronegative element, fluorine. Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating its electronic structure.
These calculations reveal that solid HgF₂ crystallizes in the cubic Fm-3m space group, adopting a fluorite structure. materialsproject.org In this arrangement, each Hg²⁺ ion is coordinated to eight F⁻ ions in a body-centered cubic geometry, with all Hg-F bond lengths being 2.41 Å. materialsproject.org The F⁻ ions, in turn, are each bonded to four Hg²⁺ ions, forming a network of corner and edge-sharing FHg₄ tetrahedra. materialsproject.org
The electronic band structure and density of states calculations indicate a wide valence bandgap, which is characteristic of ionic behavior. researchgate.net Hybridization between the "s", "p", and "d" orbitals of mercury is evident from the charge density analysis. researchgate.net While relativistic effects are known to be significant in mercury, leading to linear and weakly interacting HgX₂ (X = Cl, Br, I) molecules in the gas phase, these effects are less dominant in the extended solid structure of HgF₂. nih.govresearchgate.net Computational studies on (HgF₂)n clusters show a fascinating transition from weak, primarily dipole-dipole interactions in smaller clusters (n=2-4) to polar covalent and eventually ionic bonding in larger clusters (starting around n=5) and the solid state. nih.govresearchgate.net This highlights the risk of predicting crystal structures based solely on the properties of small gas-phase clusters. nih.gov
Table 1: Calculated and Experimental Properties of Mercuric(II) Fluoride
| Property | Value | Source |
| Crystal System | Cubic | materialsproject.org |
| Space Group | Fm-3m | materialsproject.org |
| Hg-F Bond Length | 2.41 Å | materialsproject.org |
| Band Gap | 0.97 eV | materialsproject.org |
| Predicted Formation Energy | -1.573 eV/atom | materialsproject.org |
| Density | 8.95 g/cm³ | americanelements.com |
| Melting Point | 645 °C (decomposes) | americanelements.com |
The possibility of mercury exhibiting an oxidation state higher than +2 has been a topic of speculation and intense theoretical investigation for decades. chemeurope.comwikipedia.org Mercury's electron configuration ([Xe] 4f¹⁴ 5d¹⁰ 6s²) typically involves only the 6s electrons in bonding. chemeurope.comwikipedia.org However, the potential participation of the 5d electrons in bonding opens the door to higher oxidation states, with mercuric(IV) fluoride (HgF₄) being the most studied theoretical candidate. researchgate.netd-nb.info
Theoretical calculations, dating back to the 1990s, predicted that HgF₄ should be stable in the gas phase. chemeurope.comwikipedia.org These studies, employing methods like density functional theory and coupled cluster calculations, consistently predict a square-planar geometry for the molecule. chemeurope.com This geometry is consistent with a d⁸ electronic configuration for the Hg(IV) center. chemeurope.com The predicted bond length in HgF₄ is approximately 188.5 pm, which is shorter than the 191.4 pm bond length calculated for HgF₂. chemeurope.com The involvement of d-orbitals in the bonding of HgF₄ is a key finding from these theoretical analyses. chemeurope.comwikipedia.org
Relativistic effects are crucial for understanding the chemistry of heavy elements like mercury. royalsocietypublishing.orgresearchgate.net These effects arise because electrons in heavy atoms move at speeds that are a significant fraction of the speed of light. royalsocietypublishing.org This leads to two main consequences: a direct relativistic contraction and stabilization of s and p orbitals, and an indirect relativistic expansion and destabilization of d and f orbitals. royalsocietypublishing.orgresearchgate.net
In the case of mercury, the relativistic destabilization of the 5d orbitals makes them more available for chemical bonding. d-nb.inforesearchgate.net This destabilization lowers the energy required to ionize the 5d electrons, making the +4 oxidation state more accessible for mercury compared to its lighter group 12 counterparts, zinc and cadmium. chemeurope.comd-nb.info Theoretical studies suggest that this relativistic destabilization of the Hg(II)-F bonds, rather than a stabilization of HgF₄ itself, is the primary reason for the easier oxidation of HgF₂ compared to ZnF₂ or CdF₂. researchgate.net Spin-orbit coupling also provides a minor contribution to the stabilization of HgF₄. researchgate.net
Despite strong theoretical predictions, the existence of HgF₄ remains a contentious issue. wikipedia.org In 2007, the first experimental evidence for HgF₄ was reported. chemeurope.comwikipedia.org The compound was purportedly synthesized using matrix isolation techniques at a very low temperature (4 K) and detected via infrared spectroscopy. chemeurope.comwikipedia.org
However, the scientific community has faced challenges with the experimental replicability of this synthesis. wikipedia.org Subsequent attempts by other research groups in 2008 failed to reproduce the original findings. wikipedia.org This lack of replicability has fueled a debate about the compound's existence. researcher.lifewikipedia.orgnih.gov
Adding to the controversy, more recent and advanced theoretical studies have cast doubt on the stability of HgF₄. wikipedia.org High-level Dirac-Hartree-Fock computations that incorporate both relativistic effects and electron correlation suggest that the HgF₄ molecule would be unbound by about 2 eV. wikipedia.org This ongoing debate highlights the challenges in both synthesizing and theoretically modeling such an exotic chemical species, where the interplay of relativistic effects and electron correlation is extremely delicate. wikipedia.orgnih.gov The case of HgF₄ serves as a prime example of the scientific process, where initial reports must withstand scrutiny and independent verification to be fully accepted. d-nb.info
Exploration of Higher Oxidation States: The Case of Mercuric(IV) Fluoride (HgF₄)
Relativistic Effects in the Stabilization of Mercury(IV) Oxidation State
Molecular Dynamics and Spectroscopic Simulations for Mercury Fluoride Systems
Molecular dynamics (MD) and spectroscopic simulations provide further computational tools to investigate the behavior of mercury fluoride systems. MD simulations can be used to study the dynamic properties of these compounds, such as the transition between different phases or structures. For instance, simulations of (HgF₂)n clusters have been used to explore the transition from weakly interacting monomers to ionically bonded solids as the cluster size increases. nih.gov In the context of applying pressure, MD simulations using a mediating particle bath, inspired by mercury nanoporosimetry, allow for the investigation of pressure-induced phase transformations in flexible materials without introducing bias towards a specific mechanism. frontiersin.org
Spectroscopic simulations are essential for interpreting experimental data and confirming the identity of synthesized species. For the purported HgF₄, infrared spectroscopy was the detection method, and its interpretation relies on theoretical frequency calculations. chemeurope.comwikipedia.org Similarly, for HgF₂, simulations of its spectroscopic properties, such as its electronic band structure and optical absorption, provide insights into its transparency in the UV and visible regions. researchgate.net High-resolution X-ray absorption spectroscopy (HERFD-XAS) combined with density functional theory simulations has also been shown to be a powerful tool for the speciation of mercury compounds. nih.gov
Vibrational Spectroscopy of Mercury Fluorides for Structural Elucidation
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a fundamental method for determining the structure of molecules by probing their characteristic vibrational modes. wikipedia.org When applied to mercury fluoride systems, it provides crucial information about bonding, symmetry, and molecular conformation. wikipedia.org Computational chemistry significantly enhances these experimental techniques by providing a theoretical framework for interpreting and predicting vibrational spectra.
Ab initio calculations are employed to compute the geometric parameters, such as bond lengths and angles, and the corresponding vibrational frequencies of mercury fluoride species. For instance, theoretical studies have been conducted on the vibrational spectra of the group 12 difluorides, including mercuric fluoride (HgF₂). These computational models calculate the expected frequencies and intensities of vibrational modes (e.g., symmetric stretch, asymmetric stretch, bending modes), which are then compared with experimental data obtained from IR and Raman spectroscopy. A close match between the calculated and observed spectra serves to validate the computed molecular structure. This combined experimental and theoretical approach has been instrumental in elucidating the structures of various mercury halides and their complexes.
The following table displays the fundamental vibrational modes for a linear triatomic molecule like HgF₂, which are subject to investigation by spectroscopic and computational methods.
| Vibrational Mode | Description | Spectroscopic Activity |
| Symmetric Stretch (ν₁) | The two Hg-F bonds stretch in phase. | Raman active |
| Asymmetric Stretch (ν₃) | One Hg-F bond stretches while the other compresses. | IR active |
| Bending (ν₂) | The F-Hg-F angle deforms. | IR active |
Computational Approaches to Reaction Mechanism Elucidation
Quantum chemistry calculations are pivotal in mapping the detailed pathways of chemical reactions involving mercury fluorides. These computational investigations allow for the characterization of transient species like intermediates and transition states, which are often fleeting and difficult to detect experimentally.
A notable example is the theoretical investigation into the formation of this compound (HgF₂) from elemental mercury (Hg) and hydrogen fluoride (HF). Ab initio calculations have been used to model the reaction mechanism, revealing a two-step process.
Step 1: Formation of HgF. In the initial step, an elemental mercury atom interacts with a hydrogen fluoride molecule to form a complex (HF···Hg). This complex then proceeds through a transition state (H···F···Hg) to produce the mercury monofluoride radical (HgF).
Step 2: Formation of HgF₂. Subsequently, the newly formed HgF interacts with a second HF molecule, creating another intermediate (HF···HgF). This intermediate rearranges through a second transition state (H···F···HgF) to yield the final product, this compound (HgF₂).
Throughout this process, computational methods are used to optimize the geometries of the reactants, intermediates, transition states, and products, as well as to calculate the activation energies for each step. The kinetic parameters derived from these calculations provide a foundational basis for modeling the reaction under various conditions.
The key species identified in the computational investigation of the Hg + 2HF → HgF₂ + H₂ reaction are summarized below.
| Species Type | Formula | Role in Reaction |
| Reactant | Hg, HF | Starting materials |
| Intermediate | HF···Hg | van der Waals complex |
| Transition State | H···F···Hg | Activation barrier for HgF formation |
| Intermediate | HgF | Product of first step, reactant for second |
| Intermediate | HF···HgF | van der Waals complex |
| Transition State | H···F···HgF | Activation barrier for HgF₂ formation |
| Product | HgF₂ | Final product of the reaction |
Application of Frontier Orbital Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.
In the context of mercury fluorides, molecular orbital calculations have been used to investigate the stability and properties of various species, including high-valent mercury fluorides like HgF₄ and other mercury fluoride ions (HgFₙ). These studies show that certain mercury fluoride molecules possess a large HOMO-LUMO energy gap (≥3 eV), which is indicative of their high stability. This theoretical insight helps to explain the existence of mercury in unusually high oxidation states under specific conditions and suggests that such molecules are kinetically stable.
The principles of FMO theory are also applied to understand interactions between mercury ions and other molecules. For example, DFT calculations have been used to study the binding mechanism of sensors for mercury(II) ions. These studies show that the interaction between the sensor and the Hg²⁺ ion leads to a decrease in the HOMO-LUMO energy gap, which corresponds to an observable change, such as color. This demonstrates how FMO theory can be used to predict and rationalize the reactivity and sensing capabilities related to mercury compounds.
Advanced Applications of Mercuric Fluoride in Scientific Disciplines
Applications in Materials Science Research
In the field of materials science, mercuric fluoride (B91410) serves as a key reagent in the synthesis and fabrication of advanced materials with specific, high-performance properties.
Mercuric fluoride is utilized as a selective fluorinating agent in organic synthesis. chemimpex.comthermofisher.comacs.org This capability is harnessed in polymer chemistry to produce fluoropolymers, a class of plastics known for their exceptional performance characteristics. core.ac.uk The introduction of fluorine atoms into a polymer's molecular structure creates extremely stable carbon-fluorine (C-F) bonds. portplastics.com These bonds are significantly stronger than conventional carbon-hydrogen (C-H) bonds, imparting remarkable properties to the resulting material. researchgate.net
The process of fluorination enhances the polymer's resistance to chemical attack, making it inert to a wide variety of corrosive substances. portplastics.comzeusinc.com Furthermore, this modification leads to a significant increase in thermal stability, allowing the polymers to withstand high service temperatures. core.ac.ukresearchgate.net The degree of fluorination can be controlled to tailor the material's properties, balancing chemical and thermal resistance with mechanical toughness. portplastics.com Polyvinylidene fluoride (PVDF) is a prominent example of a fluoropolymer used in applications demanding high chemical resistance, mechanical strength, and wear resistance. researchgate.net
Table 1: Key Properties of Fluoropolymers
| Property | Description |
|---|---|
| Chemical Resistance | Inert to most chemicals and solvents due to the strength of the C-F bond. portplastics.comzeusinc.com |
| Thermal Stability | Capable of maintaining structural integrity at high temperatures. core.ac.ukresearchgate.net |
| Low Friction Coefficient | Fluorinated surfaces exhibit very low intermolecular interactions, resulting in non-stick and low-friction properties. core.ac.uk |
| High Purity | Offer exceptional purity, making them suitable for sensitive applications such as in the semiconductor industry. portplastics.com |
The incorporation of fluoride compounds into a glass matrix leads to the formation of oxyfluoride glass-ceramics. mdpi.com These materials are composites that combine the high chemical and mechanical stability of an oxide glass with the beneficial optical properties of fluoride crystals. mdpi.com The resulting glass-ceramics exhibit enhanced properties, including improved thermal and chemical resistance, making them valuable for a range of demanding applications. chemimpex.com The controlled crystallization of the glass can lead to materials with specific characteristics, such as the high fracture toughness and hardness required for machinable dental ceramics. nih.gov
Fluoride compounds are critical in the field of optics, particularly for applications in the ultraviolet (UV) spectrum. nasa.gov Metal fluorides are used to create thin-film optical coatings through processes like atomic layer deposition (ALD). nasa.govcore.ac.uk These coatings are essential for devices such as high-reflectivity mirrors and bandpass filters. nasa.govcore.ac.uk The primary advantage of fluoride materials in this context is their large optical band energy, which minimizes the absorption of high-energy UV photons and improves the efficiency of optical instruments. nasa.gov
These functional fluoride coatings are used to protect the surfaces of sensitive optical components, such as aluminum mirrors, from oxidation while maintaining high transparency and reflectance in the desired wavelength range. nasa.gov The development of novel fluoride materials and deposition techniques continues to advance the capabilities of optical and photonic devices. americanelements.comcsic.es
Fabrication of Specialized Glass and Ceramics for Enhanced Properties
Methodological Applications in Analytical Chemistry
In analytical chemistry, this compound and related mercuric compounds are instrumental in the development of methods for ion detection and sensing.
This compound is used as a reagent in various analytical techniques for the detection and quantification of fluoride ions. chemimpex.com The interaction between mercuric ions (Hg²⁺) and fluoride ions (F⁻) can be harnessed to create a measurable signal. For instance, molecular receptors have been designed that exhibit a colorimetric change upon exposure to both mercuric and fluoride ions. ias.ac.in In such systems, the addition of fluoride to a solution containing the receptor and mercuric ions can cause a distinct and visible spectral shift, allowing for naked-eye detection. ias.ac.in While many modern methods for fluoride detection exist, including ion-selective electrodes and chromatography, the use of specific reagents in colorimetric and fluorescent probes remains a valuable and sensitive approach. researchgate.netacs.org
The selective detection of specific ions is a significant goal in supramolecular chemistry, with applications in environmental monitoring and biological research.
Researchers have developed a variety of novel molecular receptors designed to selectively bind with mercuric ions (Hg²⁺). These chemosensors often operate through fluorescence or colorimetric changes. ias.ac.inrsc.org For example, a receptor based on 2,6-bis(2-thienyl)pyridine acts as a selective "turn-off" fluorimetric sensor for Hg²⁺ ions. rsc.org Other approaches include peptide-based fluorescent probes that can detect mercuric ions at nanomolar concentrations in water samples and living cells. nih.gov These sensors are designed for high selectivity, allowing them to differentiate Hg²⁺ from other competing metal ions. nih.govmdpi.com
Table 2: Examples of Molecular Receptors for Mercuric Ion (Hg²⁺) Sensing
| Receptor Type | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|
| 2,6-bis(2-thienyl)pyridine | "Turn-off" fluorimetric sensor | Not specified | rsc.org |
| 1-pyrenecarboxaldehyde thiosemicarbazone | Fluorescence enhancement | 2.52 x 10⁻⁸ mol/L | researchgate.net |
| Symmetrical Anthrone Derivative | Voltammetric sensor | 0.61 µM | mdpi.com |
Similarly, significant research has been dedicated to creating molecular receptors for the selective sensing of fluoride anions (F⁻). These sensors often utilize hydrogen bonding as the primary interaction mechanism. bohrium.comrsc.org Molecules containing urea, thiourea, pyrrole, or amide groups are common frameworks for fluoride receptors. bohrium.com Boron-based receptors have also been shown to have a very strong binding affinity for fluoride, leading to fluorescence quenching upon complexation. acs.org The goal is to achieve high selectivity, enabling the detection of fluoride even in the presence of other similar anions like acetate (B1210297) or chloride. rsc.orgmetu.edu.tr The development of these receptors provides simple, cost-effective, and highly sensitive alternatives to traditional analytical methods for fluoride detection. acs.orgrsc.org
Utilization as a Reagent for the Detection and Quantification of Fluoride Ions
Role in Pharmaceutical Synthesis and Drug Discovery Research
This compound (HgF₂) serves as a specialized reagent in the field of organic chemistry, particularly in the synthesis of organofluorine compounds. wikipedia.orgontosight.ai Its utility as a fluorinating agent allows for the targeted introduction of fluorine atoms into organic molecules. ontosight.aichemimpex.com This capability is significant in pharmaceutical research, where the incorporation of fluorine can fundamentally alter a molecule's biological properties. chemimpex.commt.com
Synthesis of Fluorinated Pharmaceutical Compounds
This compound is recognized as a selective fluorinating agent in organic synthesis. wikipedia.org Fluorinating agents are chemical substances that introduce fluorine atoms into organic compounds, a critical process in the manufacture of many modern pharmaceuticals. marketresearchintellect.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the importance of fluorination reactions in drug development. lupinepublishers.comtcichemicals.comenamine.net
The synthesis of fluorinated pharmaceuticals is a complex task that often requires specialized reagents to handle the reactivity of fluorine and to ensure the selective placement of the fluorine atom on the target molecule. pharmtech.compharmtech.com While various fluorinating agents exist, ranging from elemental fluorine gas to nucleophilic and electrophilic reagents, this compound has been noted for its role as a fluorinating agent in specific synthetic applications. ontosight.aimt.com Its application allows for the creation of carbon-fluorine bonds, which are among the strongest in organic chemistry and can significantly modify the properties of a parent compound. wikipedia.orgnih.gov The process of creating these compounds often involves replacing other atoms or functional groups with fluorine, a transformation for which reagents like this compound are employed. biosynth.com
Impact of Fluorine Introduction on Pharmacokinetic and Efficacy Profiles of Drug Candidates
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. nih.gov This increased bond strength often makes organofluorine compounds more resistant to metabolic degradation by enzymes in the body. nih.govtaylorandfrancis.com By selectively replacing hydrogen atoms at metabolically vulnerable sites with fluorine, researchers can block metabolic oxidation, thereby prolonging the drug's half-life and its therapeutic effect. nih.govmdpi.com
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule. nih.govtandfonline.com This can impact several key properties:
Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. tandfonline.comrroij.com This improved absorption and distribution can lead to greater bioavailability. pharmtech.compharmtech.com
pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. mdpi.comtandfonline.com This modulation can improve a drug's solubility and bioavailability by ensuring it is in the optimal ionization state for absorption and interaction with its target.
Binding Affinity: The introduction of fluorine can lead to more potent and selective binding to target proteins or enzymes. nih.govtandfonline.com The unique electronic properties of fluorine can create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket, enhancing the drug's efficacy. tandfonline.com
Environmental and Toxicological Research Perspectives on Mercury and Fluoride Interactions
Mechanistic Studies of Interaction with Biological Systems
Cellular Responses to Mercury and Fluoride (B91410) Ions in In Vitro Models
At the cellular level, the toxicity of mercury and fluoride stems from their ability to interfere with fundamental biological processes. The primary mechanism for mercury's toxicity is its high affinity for sulfhydryl or thiol groups in proteins and enzymes. t3db.cat3db.caresearchgate.net This binding can inactivate critical enzymes, disrupt cellular signaling, and lead to a state of oxidative stress. t3db.cat3db.canih.gov Mercury can alter the intracellular thiol status, promoting lipid peroxidation, mitochondrial dysfunction, and ultimately cell injury and death. t3db.cat3db.ca For instance, mercury is known to inhibit aquaporins, which disrupts water transport across cell membranes. t3db.cat3db.ca
Fluoride exposure can also induce a range of toxic effects at the cellular level. Studies on ameloblasts (enamel-forming cells) in culture have shown that fluoride can cause endoplasmic reticulum stress, inhibit protein synthesis, and lead to apoptosis, or programmed cell death. nih.gov Fluoride is also known to inhibit glycolytic enzymes, which can lead to a decrease in cellular energy production, loss of mitochondrial membrane potential, and the release of cytochrome c, a key step in initiating apoptosis. mdpi.com Furthermore, fluoride can stimulate osteoblast proliferation at low concentrations but has various effects on enzyme activities within these bone-forming cells. nih.gov Some research suggests that the formation of a fluoroaluminum complex may be a mechanism by which fluoride activates G-proteins, which are crucial for cellular signaling. fluorideresearch.org
Immunological Effects of Mercury and Fluoride Exposure
Both mercury and fluoride have been shown to exert effects on the immune system. Mercury exposure can lead to immunotoxic effects and autoimmune dysfunctions. mdpi.com It is believed that mercury can induce an autoimmune response by modifying cellular components like major histocompatibility complex (MHC) class II molecules or T-cell receptors. t3db.cat3db.ca The inhibition of the LCK protein by mercury can lead to decreased T-cell signaling and a suppressed immune system. t3db.cat3db.ca Studies have found that mercuric chloride can preferentially stimulate CD4+ T-cells, a type of white blood cell, leading to their transformation and proliferation. ki.se
Fluoride has also been implicated in immunotoxicity. researchgate.net It is hypothesized that fluoride affects cells involved in both humoral and cell-mediated immune responses. researchgate.net Research has shown that sodium fluoride can increase the release of certain cytokines, such as interferon-gamma (IFN-γ), from blood lymphocytes in vitro, although the concentrations required were higher than those typically found in blood after dental treatments. ki.se Studies in mice have indicated that fluoride can alter the function of B-cells, another key component of the immune system. researchgate.net Early-life exposure to fluoride has been associated with an increased risk of atopic eczema in some studies. chalmers.se
Remediation Strategies for Mercury and Fluoride Contamination in Aqueous Solutions
Adsorption Technologies for Aqueous Mercury(II) Cation and Fluoride Anion Removal
Adsorption is a widely used and effective method for removing mercury(II) and fluoride ions from contaminated water due to its cost-effectiveness and simplicity. researchgate.netresearchgate.netirost.ir This process involves the binding of ions (adsorbates) onto the surface of a solid material (adsorbent).
A variety of adsorbents have been developed and studied for this purpose:
Activated Carbon: Carbonaceous adsorbents, particularly activated carbon, are frequently used to remove mercury(II) from aqueous solutions because of their porous structure and large surface area. researchgate.netolympianwatertesting.com
Biomass-based Adsorbents: Materials derived from biomass, such as eggplant peels and nanocellulose from rice husks, have shown potential for mercury and fluoride removal, respectively. irost.iriwaponline.com These are often considered eco-friendly and low-cost options. irost.ir
Other Materials: Zeolites, clay, and industrial residues have also been employed as adsorbents for mercury. iwaponline.com
The efficiency of adsorption depends on several factors, including the pH of the water, contact time, initial ion concentration, and the temperature. researchgate.netirost.ir
Interactive Data Table: Adsorption Capacities of Various Materials
| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| 3-D Reduced-Graphene Oxide Aerogel | Mercury(II) | 185 | researchgate.netresearchgate.net |
| 3-D Reduced-Graphene Oxide Aerogel | Fluoride | 31.3 | researchgate.netresearchgate.net |
| Activated Carbon (from furfural) | Mercury(II) | 174 | researchgate.net |
| Rice Husk Based Nanocellulose | Fluoride | Removal efficiency of 74% reported under specific conditions | irost.ir |
Design and Application of Advanced Materials for Environmental Mercury and Fluoride Management
Research into environmental remediation has spurred the development of advanced materials with enhanced capabilities for removing mercury and fluoride from water. nrc.gov.lk These materials often leverage nanotechnology to create structures with high surface areas and specific affinities for target contaminants. dergipark.org.tr
Examples of advanced materials include:
Graphene-based Materials: Three-dimensional reduced-graphene oxide (3-D RGO) aerogels have demonstrated excellent removal capabilities for both mercury(II) cations and fluoride anions. researchgate.netresearchgate.net Graphene oxide membranes are also being explored for their ability to filter out heavy metals like mercury. dergipark.org.tr
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials whose pore size and chemical properties can be tailored to capture specific pollutants. dergipark.org.tr They have shown promise in adsorbing contaminants like fluoride from groundwater. dergipark.org.tr
Nanocomposites and Modified Membranes: Polyvinylidene fluoride (PVDF) membranes have been modified with other materials, such as polyethyleneimine and vermiculite, to create mixed-matrix membranes with exceptionally high adsorption capacity and selectivity for mercury ions. mdpi.com Nanomaterials, in general, are being developed to create new types of water filtration technologies. nrc.gov.lkdergipark.org.tr
These advanced materials offer the potential for more efficient and selective removal of mercury and fluoride, contributing to better management of contaminated water resources. researchgate.netdergipark.org.tr
Historical Development of Mercury Fluoride Research
Early Investigations into Fluorine Chemistry and the Role of Mercury Fluorides
The quest to understand and isolate elemental fluorine was a significant challenge in 19th-century chemistry, marked by numerous perilous attempts. Early researchers, in their investigations, frequently utilized mercury compounds, including mercury fluorides, which played an indirect yet important role in the journey towards the eventual isolation of fluorine.
Contributions to the Isolation and Identification of Elemental Fluorine
The history of fluorine's discovery is intertwined with the study of its compounds, long before the element itself was isolated. In 1529, Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux to lower the melting point of ores. wikipedia.orgacademie-sciences.fr It wasn't until 1771 that Swedish chemist Carl Wilhelm Scheele produced hydrofluoric acid in an impure form by reacting fluorspar with concentrated sulfuric acid. britannica.com This highly corrosive nature of hydrofluoric acid, which readily attacked glass, was a major hurdle for early chemists. wikipedia.orgbritannica.com
In the early 19th century, André-Marie Ampère proposed that hydrofluoric acid was a compound of hydrogen and an unknown element, which he named fluorine. wikipedia.orgbritannica.com This hypothesis set the stage for numerous attempts to isolate this elusive element. Chemists like Humphry Davy conducted experiments involving the electrolysis of hydrofluoric acid, noting the production of a gas at the anode, but were unable to collect and characterize it due to its extreme reactivity. rsc.orgtodayinsci.com
The Irish Knox brothers, in 1836, specifically used a fluoride (B91410) of mercury in their attempts to isolate fluorine. rsc.org They heated mercury fluoride in fluorspar vessels, and while they did not succeed in isolating elemental fluorine, their work was part of a broader effort that slowly built the foundation of knowledge about fluorine chemistry. rsc.org These early experiments, though unsuccessful in their primary goal, highlighted the extreme reactivity of fluorine and the need for more robust materials and innovative techniques.
The culmination of these efforts came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine. wikipedia.orgbritannica.comresearchgate.net He achieved this by electrolyzing a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride at low temperatures, using a platinum-iridium apparatus. wikipedia.orgresearchgate.net While Moissan's final successful experiment did not directly involve mercuric fluoride, the broader historical context of fluorine research includes the use of various metal fluorides, including those of mercury, by his predecessors. rsc.org Moissan's breakthrough was a landmark achievement, for which he was awarded the Nobel Prize in Chemistry in 1906. wikipedia.orgrsc.org
Seminal Contributions and Milestones in this compound Synthesis and Application
Following the isolation of elemental fluorine, the development of synthetic methods for various fluorine compounds, including this compound (HgF₂), gained momentum. One of the most significant early applications of mercury fluorides was in the Swarts reaction, first reported by the Belgian chemist Frédéric Jean Edmond Swarts in 1892. vedantu.combyjus.com This reaction became a cornerstone of organofluorine chemistry for introducing fluorine into organic molecules.
The Swarts reaction typically involves the treatment of alkyl chlorides or bromides with a heavy metal fluoride, such as mercurous fluoride (Hg₂F₂) or silver fluoride (AgF), to produce the corresponding alkyl fluoride. vedantu.comcareers360.comck12.org The reaction proceeds by heating the organic halide with the metal fluoride. vedantu.combyjus.com The mechanism involves the breaking of the metal-fluorine bond and the formation of a new carbon-fluorine bond, with the displaced halogen forming a bond with the metal. vedantu.comcareers360.com This halogen exchange reaction proved to be a more practical method for synthesizing alkyl fluorides than direct fluorination with elemental fluorine, which was often too vigorous and difficult to control.
The effectiveness of the Swarts reaction is dependent on the choice of the metal fluoride. Heavy metal fluorides like mercurous fluoride were found to be particularly effective, providing good yields of the desired fluorinated products. vedantu.comcareers360.com The use of lighter metal fluorides, such as sodium or potassium fluoride, would also proceed but with significantly lower yields. vedantu.combyjus.com A variation of the Swarts reaction, using antimony trifluoride in the presence of chlorine or antimony pentachloride, became important for the industrial production of chlorofluorocarbons (CFCs), such as Freons. vedantu.combyjus.com
Evolution of Synthetic and Mechanistic Understanding of Mercury-Fluorine Compounds
The understanding of mercury-fluorine compounds has continued to evolve since the initial discoveries. While early work focused on the practical application of this compound as a fluorinating agent, later research delved deeper into its synthesis, structure, and the mechanisms of its reactions.
Historically, the synthesis of this compound itself presented challenges. A significant advancement came with the development of a process to prepare this compound by reacting mercuric oxide with hydrogen fluoride gas at elevated temperatures (at least 250 °C) in the presence of oxygen. google.com This method provided a more economically viable route to producing this useful fluorinating agent. google.com
The mechanistic understanding of fluorination reactions involving this compound has also advanced. The Swarts reaction, for example, is now understood to proceed via a nucleophilic substitution pathway, often following an Sₙ2 mechanism. vedantu.com More recent developments in fluorine chemistry have led to a broader range of fluorinating reagents and catalytic methods, often offering milder reaction conditions and greater functional group tolerance. acs.orgcas.cn
Furthermore, theoretical and computational studies have provided deeper insights into the bonding and electronic structure of mercury-fluorine compounds. researchgate.net Research has explored the existence of higher oxidation states of mercury, such as Hg(IV) in the form of mercury tetrafluoride (HgF₄), which was first observed experimentally in 2007 under cryogenic conditions. researchgate.netwikipedia.orgresearchgate.net These studies challenge the traditional view of mercury as a main group element with only +I and +II oxidation states and suggest its potential to behave as a true transition metal by involving its 5d electrons in bonding. researchgate.netresearchgate.net The exploration of such exotic species continues to expand the fundamental understanding of mercury-fluorine chemistry.
Future Directions and Emerging Research Avenues in Mercuric Fluoride Chemistry
Development of Greener Synthetic Routes and Sustainable Methodologies
The traditional synthesis of mercuric fluoride (B91410) (HgF₂), most commonly achieved by reacting mercuric oxide with the highly corrosive and toxic hydrogen fluoride (HF), presents significant environmental and handling challenges. chemicalbook.comwikipedia.org Another method involves the direct, and hazardous, fluorination of mercuric chloride or oxide with fluorine gas. wikipedia.org Recognizing the unsustainability of these methods, a key future direction is the development of greener synthetic pathways that align with the principles of green chemistry. nih.govkahedu.edu.in
Future research will likely focus on:
Alternative Fluoride Sources: Investigating the use of less hazardous solid fluoride donors, such as potassium fluoride (KF), in combination with activating agents or phase-transfer catalysts. Recent breakthroughs in fluorination chemistry, for instance, have shown that KF can be effectively used with coordinating solvents like hexafluoroisopropanol (HFIP) to create stable, manageable, and highly reactive fluorinating reagents. bioengineer.org Adapting such methodologies for mercury compounds could eliminate the need for anhydrous HF.
Solvent-Free and Alternative Energy-Driven Processes: Exploring mechanochemical methods (ball milling) or microwave-assisted synthesis could lead to more energy-efficient and solvent-free processes. nih.gov These techniques can enhance reaction rates and reduce the generation of hazardous waste. A patented method for producing anhydrous mercuric fluoride from mercuric oxide and HF gas at high temperatures points to existing industrial interest in optimizing synthesis, though greener alternatives to HF remain a goal. google.com
Process Intensification: Designing continuous flow reactors for the synthesis of HgF₂ could offer better control over reaction conditions, improve safety by minimizing the volume of hazardous reactants at any given time, and allow for the immediate removal of water vapor, which can decompose the product. google.com
The overarching goal is to create synthetic routes that are not only economically viable but also inherently safer and more environmentally benign, reducing the risks associated with production and handling. sciencedaily.com
Exploration of Novel Catalytic Applications and Reagent Design
This compound has long been recognized as a selective fluorinating agent, capable of replacing other halogens at an sp3 carbon with fluorine. chemicalbook.comottokemi.comfishersci.no However, its high toxicity limits its widespread use as a catalyst in industrial processes. Future research is therefore bifurcated: designing more effective applications for HgF₂ where its unique reactivity is indispensable, and designing new, less toxic reagents and catalysts inspired by its function.
Key research avenues include:
Specialized Fluorination Reactions: While its use is niche, HgF₂ remains a valuable reagent for specific transformations in organic synthesis where other fluorinating agents fail. chemicalbook.com Future work may involve its application in the synthesis of complex, high-value molecules like pharmaceuticals or agrochemicals, where the cost and hazard of the reagent are justifiable. chemimpex.comresearchgate.net For example, it has been used to synthesize CF₂I₂ from tetraiodomethane. chemicalbook.comfishersci.no
Catalyst and Reagent Design: The reactivity of HgF₂ can inform the design of next-generation fluorination catalysts. The development of stable, high-valent transition metal fluorides is a major goal in modern chemistry. google.com Understanding the mechanism by which HgF₂ transfers its fluoride ion can provide insights for creating catalysts based on more benign metals like chromium, zinc, or copper that mimic its reactivity but with lower toxicity. google.comresearchgate.net
Electrochemical Fluorination: Recent advances have demonstrated that novel fluoride-HFIP complexes can serve as effective and stable reagents in electrochemical fluorination (ECF). bioengineer.org This opens a new frontier for clean, selective fluorination. Exploring whether mercury complexes could play a role in mediating or catalyzing such electrochemical transformations under specific conditions is a potential, albeit challenging, area of investigation.
The trend is moving away from using stoichiometric, toxic reagents like HgF₂ and towards catalytic systems that are highly efficient, selective, and reusable. researchgate.netsigmaaldrich.com
Advanced Characterization Techniques for Unstable or Transient Mercury Fluoride Species
The chemistry of mercury is not limited to the +1 (mercurous) and +2 (mercuric) oxidation states. Theoretical studies have predicted the existence of higher-valent mercury fluorides, such as mercury(IV) fluoride (HgF₄), which would be highly unstable and transient. capes.gov.brd-nb.info These exotic species challenge our fundamental understanding of chemical bonding and reactivity.
Emerging research in this area will heavily rely on a synergy between computational chemistry and advanced spectroscopic methods:
Computational Modeling: High-level ab initio calculations are crucial for predicting the stability, structure, and spectroscopic properties (e.g., vibrational frequencies) of transient species like HgF₄. capes.gov.brd-nb.info These calculations suggest that while the decomposition of HgF₄ into HgF₂ and F₂ is only slightly endothermic, its synthesis via the oxidation of HgF₂ with a strong oxidizer like krypton difluoride (KrF₂) could be substantially exothermic, suggesting it may be a viable, albeit challenging, synthetic target. capes.gov.br Theoretical investigations also help elucidate reaction mechanisms and kinetics, for instance, in the reaction between elemental mercury and hydrogen fluoride. scilit.com
Matrix Isolation Spectroscopy: This experimental technique is essential for trapping and studying highly reactive or unstable molecules at very low temperatures. fu-berlin.de By co-condensing laser-ablated mercury atoms with a fluorine source in an inert gas matrix (like argon or neon), transient species can be stabilized and characterized using infrared (IR) spectroscopy. This method would be the primary tool for experimentally verifying the existence of computationally predicted species like HgF₄ and other molecular mercury fluorides or oxyfluorides. d-nb.infofu-berlin.de
Advanced Spectroscopic and Thermodynamic Studies: Techniques are needed for the thermodynamic characterization of fluoride species, particularly in complex systems like molten salt reactors, where understanding the behavior of various metal fluorides is critical for safety and efficiency. iaea.org
The pursuit of these hypervalent mercury compounds pushes the boundaries of synthetic chemistry and enhances our understanding of relativistic effects on the electronic structure of heavy elements. d-nb.info
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
Given the dual nature of this compound as both a useful reagent and a significant environmental hazard, interdisciplinary research is essential for a holistic understanding of its role and impact.
Future research will increasingly occur at the nexus of several fields:
Chemistry and Materials Science: this compound is used in the production of specialized materials, including certain types of glass, ceramics, and fluorinated polymers, which can exhibit enhanced thermal stability and chemical resistance. chemimpex.comontosight.ai Future work could explore the synthesis of novel fluoride-containing materials and nanomaterials, where mercury compounds might act as precursors or catalysts in their formation. nih.gov The fluorolytic sol-gel synthesis of nanoscopic metal fluorides is an emerging field that could be expanded to include mercury-based materials for specific applications.
Chemistry and Environmental Science: The toxicity of both mercury and fluoride ions is a major global concern. oup.comresearchgate.netharvard.edu Interdisciplinary research focuses on understanding the environmental fate of these substances and developing remediation strategies. A significant area of research is the design of advanced adsorbent materials, such as three-dimensional reduced-graphene oxide aerogels, for the efficient removal of mercury(II) cations and fluoride anions from contaminated water. researchgate.net Further studies are needed to understand the bioaccumulation and toxic effects of mercury-fluoride compounds in various ecosystems. africaresearchconnects.com
Chemistry and Historical Science: An intriguing interdisciplinary approach involves chemists and historians collaborating to investigate historical chemical practices, such as the extraction of mercury from its ores as described in ancient alchemical texts. nih.gov This research can provide insights into the long history of human interaction with mercury compounds and the evolution of chemical knowledge.
By integrating knowledge from materials science, environmental toxicology, and even the humanities, researchers can develop a comprehensive strategy for managing the risks of this compound while harnessing the unique properties of fluorine chemistry for technological advancement. nih.gov
Q & A
Q. What are the common synthesis methods for mercuric fluoride (HgF₂), and what challenges arise due to its hydrolysis?
this compound is typically synthesized by reacting mercury(II) oxide (HgO) with hydrofluoric acid (HF). However, anhydrous HgF₂ preparation is challenging due to its extreme hygroscopicity and rapid hydrolysis in water, forming mercury(II) oxide and hydrofluoric acid (HgF₂ + H₂O → HgO + 2HF) . Wet methods often yield hydrolyzed products, as shown by Jager and Cox, who demonstrated that even in dilute HF, ~78% of HgF₂ hydrolyzes . Researchers must use dry synthesis techniques, such as fluorination of HgO in a controlled anhydrous environment, to minimize hydrolysis .
Q. What are the key physical and chemical properties of HgF₂ relevant to experimental handling?
HgF₂ is a white crystalline solid with a melting point of 645°C and decomposes upon strong heating. It is highly moisture-sensitive, turning yellow and hydrolyzing in the presence of water . Its hygroscopic nature necessitates storage in desiccators or inert atmospheres. Structural studies reveal a cubic crystal lattice, and its ionization constant (HgF₂ → Hg²⁺ + 2F⁻) is ~260 times greater than that of HF, influencing its reactivity in aqueous systems .
Q. How is HgF₂ utilized in the colorimetric sensing of anions like fluoride and acetate?
HgF₂ serves as a precursor in synthesizing Schiff base-based molecular receptors, which undergo conformational changes upon anion binding, producing visible color shifts. For example, HgF₂-derived receptors detect fluoride via hydrogen bonding or Lewis acid-base interactions, enabling real-time monitoring in physiological or environmental samples. Methodologies include UV-Vis spectroscopy to quantify absorbance changes at specific wavelengths (e.g., 400–600 nm) .
Advanced Research Questions
Q. What experimental strategies mitigate hydrolysis during HgF₂ synthesis?
Advanced methods involve anhydrous fluorination using gaseous HF or fluorine (F₂) with HgO in sealed nickel reactors. Techniques like solvothermal synthesis in non-aqueous solvents (e.g., anhydrous ethanol) or inert gas gloveboxes are critical. Post-synthesis, characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) ensures purity and confirms the absence of hydrolyzed byproducts .
Q. What analytical techniques are employed to detect Hg²⁺ using HgF₂-based probes?
Fluorescent and ratiometric probes incorporating HgF₂ derivatives exploit Hg²⁺-induced quenching or emission shifts. For instance, thiocarbonyl-based probes exhibit fluorescence enhancement upon Hg²⁺ binding, detectable via fluorimetry at excitation/emission wavelengths of 350/450 nm. Electrochemical sensors with HgF₂-modified electrodes measure redox current changes using cyclic voltammetry .
Q. How does HgF₂ interact with biochemical pathways, particularly G-protein signaling?
Fluoride ions (F⁻) from HgF₂ hydrolysis act as phosphate analogs, forming complexes with G-protein α-subunits (e.g., AlF₄⁻ mimics the γ-phosphate of GTP). This stabilizes GTP-bound states, enabling mechanistic studies of G-protein-coupled receptors (GPCRs) via X-ray crystallography or Förster resonance energy transfer (FRET) .
Q. How can factorial design optimize hydrolysis studies of HgF₂?
A 2³ factorial design (variables: temperature, time, pH) screens hydrolysis conditions. For example, varying temperatures (25–80°C) and pH (2–6) quantifies hydrolysis rates via ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS). ANOVA validates model significance, as demonstrated in hexenuronic acid studies using mercuric chloride .
Q. What safety protocols are critical for handling HgF₂ in laboratory settings?
HgF₂’s toxicity (renal and neurotoxic effects) mandates strict PPE (gloves, fume hoods) and waste disposal protocols. Exposure monitoring includes urinary mercury analysis (cold vapor atomic absorption spectroscopy). Emergency protocols for HF exposure (e.g., calcium gluconate gel) are essential due to HF’s corrosive nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
